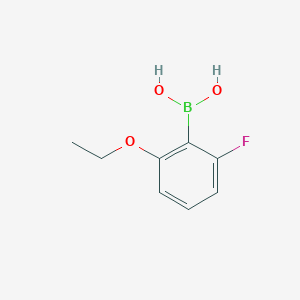

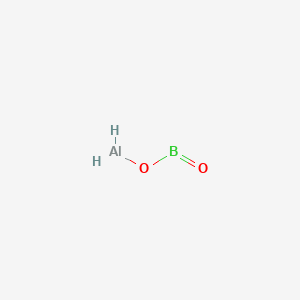

2-Ethoxy-6-fluorophenylboronic acid

Overview

Description

2-Ethoxy-6-fluorophenylboronic acid (2-EFPA) is an organoboron compound that has been widely studied for its potential applications in organic synthesis, medicinal chemistry, and materials science. It is a versatile building block that has been used in a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, Stille reactions, and Heck reactions. In addition, 2-EFPA has attracted attention for its potential use in medicinal chemistry and as a therapeutic agent.

Scientific Research Applications

Fluorescence Quenching Mechanism

- 2-Ethoxy-6-fluorophenylboronic acid is related to boronic acid derivatives like 5-chloro-2-methoxyphenylboronic acid (5CMPBA) and 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA), which have been studied for their fluorescence quenching mechanisms. These studies provide insights into the Stern-Volmer kinetics and various quenching parameters like Stern-Volmer constant and quenching rate parameter, indicating a static quenching mechanism in these systems (Geethanjali, Nagaraja, & Melavanki, 2015).

Glucose Sensing

- Boronic acid derivatives have been employed in highly sensitive and selective ratiometric fluorescent sensing of glucose in aqueous solution. This includes the use of amphiphilic monoboronic acids, which demonstrates the potential of this compound in similar applications (Huang et al., 2013).

Experimental Oncology

- Simple phenylboronic acid and benzoxaborole derivatives, closely related to this compound, show significant antiproliferative and proapoptotic effects in cancer cells. These compounds, like 2-Fluoro-6-formylphenylboronic acid, exhibit strong cell cycle arrest induction and caspase-3 activation in cancer cell lines, suggesting their potential in cancer treatment (Psurski et al., 2018).

Molecular Packing and Structure

- The influence of ortho-alkoxy substituents on the crystal structure of phenylboronic acids, including compounds like this compound, is significant. These studies aid in understanding the molecular packing and structural motifs of these acids, which is crucial for their application in crystal engineering and drug design (Cyrański et al., 2012).

Antifungal Activity

- Boronic acids, including fluoro-formylphenylboronic acids, have demonstrated significant antifungal activities against various fungal strains. This suggests the potential of this compound in developing new antifungal agents (Borys et al., 2019).

Synthesis of Emissive Benzofuro[2,3-c]pyridines

- This compound, being an arylboronic acid, is relevant to the synthesis of benzofuro[2,3-c]pyridines, a new class of emissive fluorophores. These compounds have applications in organic light-emitting devices and fluorescence imaging (Xiong et al., 2019).

Sugar Recognition in Water

- Boronic acid fluorophore complexes, similar to this compound, have been utilized for selective sugar recognition in water. This highlights the potential of such compounds in biosensing and diagnostic applications (Tong et al., 2001).

Mechanism of Action

Target of Action

The primary target of 2-Ethoxy-6-fluorophenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the SM coupling reaction . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is a key step in the synthesis of many complex organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions of the SM coupling . The reaction is known for its mild and functional group tolerant conditions . The compound is also known to be water-soluble, which may influence its action, efficacy, and stability in aqueous environments .

properties

IUPAC Name |

(2-ethoxy-6-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-2-13-7-5-3-4-6(10)8(7)9(11)12/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRTVQOQSGKXOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1F)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584406 | |

| Record name | (2-Ethoxy-6-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

957062-68-9 | |

| Record name | (2-Ethoxy-6-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1591172.png)

![5-Azaspiro[4.4]nonan-5-ium tetrafluoroborate](/img/structure/B1591191.png)